N-benzyl-N-(2-hydroxyethyl)-1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxamide;oxalic acid
Overview
Description
N-benzyl-N-(2-hydroxyethyl)-1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound with a unique structure that combines a piperidine ring, a thiophene moiety, and an oxalic acid component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-hydroxyethyl)-1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene moiety. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a substitution reaction, where a suitable thiophene derivative is reacted with the piperidine intermediate.
Attachment of the Benzyl and Hydroxyethyl Groups: The benzyl and hydroxyethyl groups are introduced through nucleophilic substitution reactions, using benzyl halides and hydroxyethyl halides as reagents.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where the amine group of the piperidine ring reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The benzyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and nucleic acids, modulating their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide: This compound shares the benzyl and hydroxyethyl groups but has a different core structure.
N-benzyl-2-hydroxy-N,N-dimethylethanaminium: This compound has a similar benzyl and hydroxyethyl structure but lacks the piperidine and thiophene moieties.
Uniqueness
N-benzyl-N-(2-hydroxyethyl)-1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a thiophene moiety, and an oxalic acid component. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S.C2H2O4/c1-17-9-14-26-20(17)16-22-10-7-19(8-11-22)21(25)23(12-13-24)15-18-5-3-2-4-6-18;3-1(4)2(5)6/h2-6,9,14,19,24H,7-8,10-13,15-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRTNGMEQWKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC(CC2)C(=O)N(CCO)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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